Maropitant-d3
Description
Deuterium (B1214612) Incorporation Methodologies in Small Molecule Synthesis
The introduction of deuterium into small molecules can be achieved through various synthetic strategies. These methods often involve the use of deuterated reagents that can replace hydrogen atoms with deuterium at specific positions within the molecule.
The targeted labeling of the methoxy (B1213986) group in Maropitant-d3 necessitates the use of a deuterated methylating agent. A common and effective reagent for this purpose is deuterated methanol (B129727) (CD3OD). This reagent can be used in reactions that introduce a trideuteromethyl group onto a hydroxyl precursor. Another approach involves the use of deuterated dimethyl sulfoxide (B87167) (DMSO-d6) which can also serve as a source for the trideuteromethyl group under specific radical reaction conditions. The selection of the deuteration agent and reaction conditions is critical to ensure high isotopic enrichment and to avoid unwanted side reactions.
The synthesis of Maropitant (B1663616), and by extension this compound, presents a significant stereochemical challenge as it contains two chiral centers at the C-2 and C-3 positions of the quinuclidine (B89598) ring. uniupo.iteuropa.eu The desired and biologically active isomer is the (2S,3S) stereoisomer. uniupo.iteuropa.eu Achieving high enantiomeric purity is crucial and is often accomplished through stereoselective synthesis or resolution techniques.
One of the key steps in controlling the stereochemistry is the diastereoselective addition of a benzhydryl group to the quinuclidine core. acs.org Furthermore, enzymatic resolution methods can be employed to separate the desired enantiomer from a racemic or diastereomeric mixture, thereby ensuring the final product has high enantiomeric purity. acs.org The stereochemical integrity must be maintained throughout the subsequent steps of the synthesis, including the coupling with the deuterated benzylamine (B48309) precursor.
Precursor Compounds and Reaction Pathways for this compound
The synthesis of this compound logically proceeds through the preparation of two key precursors: a deuterated benzylamine derivative and the chiral quinuclidine core.
A plausible synthetic route involves the initial preparation of 5-tert-butyl-2-hydroxybenzaldehyde. This intermediate can then be reacted with a deuterated methyl source, such as deuterated methyl iodide (CD3I) or another suitable deuteromethylating agent, to form 5-tert-butyl-2-(methoxy-d3)benzaldehyde . This deuterated aldehyde is a critical precursor. The synthesis of the non-deuterated version of this aldehyde is known to proceed via the formylation of 1-tert-butyl-4-methoxybenzene. chemicalbook.com Therefore, a similar strategy could be employed using a deuterated starting material.
The second key precursor is the chiral diamine, (2S,3S)-2-benzhydrylquinuclidin-3-amine . The synthesis of this fragment typically starts from 3-quinuclidinone hydrochloride. A crucial step is the stereoselective addition of a benzhydryl group, followed by further functional group manipulations to introduce the amine at the C-3 position with the correct stereochemistry. google.com
The final step in the synthesis of this compound is the reductive amination between the deuterated aldehyde, 5-tert-butyl-2-(methoxy-d3)benzaldehyde, and the chiral amine, (2S,3S)-2-benzhydrylquinuclidin-3-amine. This reaction couples the two precursors to form the final this compound molecule.
Table 1: Key Precursors for this compound Synthesis
| Precursor Name | Chemical Structure | Role in Synthesis |
| 5-tert-butyl-2-(methoxy-d3)benzaldehyde | Provides the deuterated benzyl (B1604629) moiety. | |
| (2S,3S)-2-benzhydrylquinuclidin-3-amine | Provides the chiral quinuclidine core with the correct stereochemistry. |
Characterization of Isotopic Purity and Labeling Position
Following the synthesis, it is imperative to confirm the structure, isotopic purity, and the precise location of the deuterium atoms in the this compound molecule. A combination of spectroscopic techniques is typically employed for this characterization.
High-Resolution Mass Spectrometry (HR-MS) is used to determine the molecular weight of the synthesized compound. For this compound, the mass spectrum will show a molecular ion peak that is three mass units higher than that of unlabeled Maropitant, confirming the incorporation of three deuterium atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the exact position of the deuterium label and for quantifying the isotopic enrichment.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signal corresponding to the methoxy protons will be significantly diminished or absent, providing strong evidence for successful deuteration at that position. The rest of the spectrum should correspond to the expected proton signals of the Maropitant structure.
²H NMR (Deuterium NMR): A ²H NMR spectrum will show a signal at the chemical shift corresponding to the methoxy group, directly confirming the presence and location of the deuterium atoms.
Quantitative NMR (qNMR): By comparing the integrals of specific signals in the ¹H NMR spectrum, or by using a combination of ¹H and ²H NMR, the isotopic purity (the percentage of molecules that are correctly deuterated) can be accurately determined. nih.gov
Table 2: Analytical Techniques for Characterization of this compound
| Technique | Purpose | Expected Observation for this compound |
| High-Resolution Mass Spectrometry (HR-MS) | Confirm molecular weight and deuterium incorporation. | Molecular ion peak shifted by +3 m/z compared to unlabeled Maropitant. |
| ¹H NMR Spectroscopy | Confirm structure and absence of protons at the labeled site. | Disappearance or significant reduction of the methoxy proton signal. |
| ²H NMR Spectroscopy | Directly detect and confirm the position of the deuterium label. | A signal at the chemical shift of the methoxy group. |
| Quantitative NMR (qNMR) | Determine isotopic purity. | Provides a quantitative measure of the percentage of d3-labeled molecules. |
Properties
Molecular Formula |
C₃₂H₃₇D₃N₂O |
|---|---|
Molecular Weight |
471.69 |
Synonyms |
(2S-cis)-N-[[5-(1,1-Dimethylethyl)-2-(methoxy-d3)phenyl]methyl]-2-(diphenylmethyl)-1-azabicyclo[2.2.2]octan-3-amine; (2S,3S)-2-Benzhydryl-N-[5-tert-butyl-2-(methoxy-d3)benzyl]quinuclidin-3-amine; |
Origin of Product |
United States |
Chemical and Physical Properties of Maropitant D3
Chemical Structure and Formula
The chemical name for this compound is (2S,3S)-2-Benzhydryl-N-[5-tert-butyl-2-(methoxy-d3)benzyl]quinuclidin-3-amine. simsonpharma.com Its molecular formula is C₃₂H₃₇D₃N₂O. clearsynth.com The deuteration is specifically located on the methoxy (B1213986) group attached to the benzyl (B1604629) ring.
Specific Deuteration at the Methoxy Group
Molecular Weight and Isotopic Purity
The molecular weight of this compound is approximately 471.69 g/mol , which is slightly higher than that of Maropitant (468.67 g/mol ) due to the presence of the three deuterium atoms. simsonpharma.com The isotopic purity of commercially available this compound is a critical parameter, ensuring that the vast majority of the molecules contain the deuterium label for accurate analytical applications.
Physicochemical Characteristics
The physical properties of this compound are very similar to those of Maropitant. It is a complex organic molecule and its solubility characteristics are important for its application in analytical methods. google.com
Interactive Data Table: Chemical Properties of Maropitant and its Deuterated Analogue
| Property | Maropitant | This compound |
| Chemical Name | (2S,3S)-2-Benzhydryl-N-(5-tert-butyl-2-methoxybenzyl)quinuclidin-3-amine | (2S,3S)-2-Benzhydryl-N-[5-tert-butyl-2-(methoxy-d3)benzyl]quinuclidin-3-amine |
| Molecular Formula | C₃₂H₄₀N₂O | C₃₂H₃₇D₃N₂O |
| Molecular Weight | 468.67 g/mol | 471.69 g/mol |
| CAS Number | 147116-67-4 | 2124295-52-7 |
Note: Data sourced from various chemical suppliers and databases. wikipedia.orgsimsonpharma.comclearsynth.com
Advanced Analytical Methodologies Utilizing Maropitant D3
Role of Maropitant-d3 as an Internal Standard in Mass Spectrometry
In mass spectrometry, an ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency, but is clearly distinguishable by its mass. This compound fulfills this role for Maropitant (B1663616) analysis, as it is chemically identical except for a slight increase in mass due to the presence of deuterium (B1214612) atoms. This similarity ensures that any sample loss or variability during extraction, processing, and ionization affects both the analyte and the internal standard equally, allowing for highly accurate and precise quantification.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantification of Maropitant in biological matrices such as plasma. europa.eunih.govtennessee.edu The methodology involves adding a known quantity of this compound to the sample at the beginning of the workflow. During analysis, the LC system separates Maropitant from other endogenous components, and the tandem mass spectrometer detects and quantifies both Maropitant and this compound. avma.org The instrument operates by selecting the protonated molecular ions of both the analyte and the internal standard, fragmenting them, and then monitoring specific, unique product ions for each. avma.org This process, often conducted in selective reaction monitoring (SRM) mode, provides exceptional specificity and sensitivity. avma.org The concentration of Maropitant in the original sample is calculated from the measured peak area ratio of the analyte to the known concentration of the internal standard.
The use of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of Maropitant and its deuterated internal standard, this compound, is not widely documented in scientific literature. Analytical methods developed for Maropitant predominantly favor LC-MS/MS. europa.eunih.govtennessee.edu This preference is likely due to the physicochemical properties of Maropitant, such as its molecular weight and polarity, which make it more amenable to liquid chromatography and electrospray ionization rather than the volatilization required for GC analysis.
Developing a robust quantification method using an isotopic analogue like this compound requires several key considerations. A primary step is ensuring the chemical and isotopic purity of the internal standard. It is crucial that the standard is stable under all storage and analytical conditions, with no risk of deuterium-hydrogen exchange, which would compromise the integrity of the results. nih.gov To avoid spectral overlap with naturally occurring isotopes of the parent molecule, stable isotope-labeled standards should ideally have a mass shift of at least three atomic mass units. nih.gov The selection of precursor-to-product ion transitions for both the analyte and the internal standard must be optimized to ensure high specificity and to prevent interference from other molecules in the sample matrix.
For a quantitative bioanalytical method to be considered reliable, it must undergo rigorous validation. Key parameters include accuracy, precision, and linearity. Accuracy measures how close the determined concentration is to the true value, while precision reflects the reproducibility of the measurements. Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. For accurate results, a calibration curve is constructed by plotting the response ratio of the analyte to the internal standard against a series of known analyte concentrations. avma.org
Below is a table representing typical validation results for an LC-MS/MS method quantifying Maropitant using this compound, with data derived from published research findings. avma.org
| Validation Parameter | Target Concentration (ng/mL) | Result | Acceptance Criteria |
| Accuracy (% Bias) | 0.3 | 97% | 80-120% |
| 20 | 98% | 85-115% | |
| 600 | 109% | 85-115% | |
| Precision (% CV) | 0.3 | 14% | ≤ 20% |
| 20 | 5% | ≤ 15% | |
| 600 | 2% | ≤ 15% | |
| Linearity (r²) | 0.1 - 1000 ng/mL | > 0.99 | ≥ 0.99 |
Method Development for Isotopic Analogue Quantification
Isotope Dilution Mass Spectrometry Principles
Isotope Dilution Mass Spectrometry (ID-MS) is a definitive analytical technique for achieving high accuracy and precision in quantitative measurements. The fundamental principle involves adding a known amount of an isotopically enriched version of the analyte, such as this compound, to the sample before any processing occurs. nih.gov This "isotopic spike" serves as the internal standard.
Because the stable isotope-labeled standard is chemically identical to the native analyte, it experiences the same physical and chemical effects throughout the entire analytical procedure, including extraction, derivatization, and chromatography. avma.org Consequently, any loss of analyte during sample preparation is perfectly compensated for because the ratio of the native analyte to the labeled standard remains constant. nih.gov The mass spectrometer distinguishes between the native and labeled forms based on their mass-to-charge ratio difference. By measuring this ratio, the concentration of the analyte in the original unknown sample can be calculated with exceptional accuracy, often without the need for complex external calibration curves, provided the purity of the internal standard is certified. nih.gov
Chromatographic Separation Techniques for this compound and Metabolites
Effective chromatographic separation is essential for isolating Maropitant and this compound from endogenous matrix components and potential metabolites prior to mass spectrometric detection. This separation minimizes ion suppression, a phenomenon where other compounds in the sample interfere with the ionization of the target analyte, leading to inaccurate results.
For the analysis of Maropitant, reversed-phase chromatography is the most commonly employed technique. avma.org This method uses a non-polar stationary phase (the column) and a polar mobile phase. A typical separation involves a gradient elution, where the composition of the mobile phase is changed over time to effectively elute compounds with varying polarities.
The table below outlines typical parameters for the chromatographic separation of Maropitant using an LC-MS/MS system. avma.org
Quality Control and Reference Standard Applications in Research
This compound, a deuterated isotopologue of Maropitant, serves as a critical reference standard in analytical and quality control (QC) applications. clearsynth.com Its primary function is as an internal standard for isotope dilution mass spectrometry (IDMS), a powerful technique for the accurate quantification of Maropitant in various biological and pharmaceutical matrices. asms.orgnih.gov This methodology is essential during drug development, from analytical method development and validation (AMV) to the quality control of commercial Maropitant production. clearsynth.comsynzeal.com
The use of a stable isotope-labeled internal standard like this compound is paramount for correcting for variations in sample preparation and instrument response, thereby ensuring the precision and accuracy of the analytical results. nih.gov this compound is supplied with comprehensive characterization data that complies with regulatory guidelines, making it suitable for Abbreviated New Drug Applications (ANDA) and for ensuring the purity of the active pharmaceutical ingredient (API) according to stringent standards. clearsynth.comsynzeal.comuniupo.it
In research settings, this compound is indispensable for pharmacokinetic (PK) studies that investigate the absorption, distribution, metabolism, and excretion (ADME) of Maropitant. researchgate.net By using this compound as an internal standard, researchers can achieve highly accurate measurements of Maropitant concentrations in plasma and other biological samples over time. researchgate.netnih.gov This is crucial for understanding the drug's behavior in the body and for establishing its pharmacokinetic profile.
Table 1: Analytical Applications of this compound
| Application | Analytical Technique | Purpose |
|---|---|---|
| Quality Control (QC) | Isotope Dilution Mass Spectrometry (IDMS) | To ensure the purity and consistency of commercial Maropitant. clearsynth.comsynzeal.com |
| Method Validation (AMV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | To validate analytical methods for the quantification of Maropitant. clearsynth.comsynzeal.com |
| Pharmacokinetic (PK) Studies | LC-MS/MS | To accurately measure Maropitant concentrations in biological samples. researchgate.netnih.gov |
Detailed research findings have consistently demonstrated the utility of this compound in enhancing the reliability of analytical data. For instance, in studies evaluating the pharmacokinetics of Maropitant in various species, the use of this compound as an internal standard in LC-MS/MS assays has been fundamental. researchgate.netnih.gov These studies provide critical data on parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the terminal half-life of the drug.
Furthermore, the characterization of Maropitant and its impurities is a key aspect of quality control. europa.eu Regulatory bodies require detailed information on potential and actual impurities, and their origins. europa.eu Chiral HPLC is often employed to control for enantiomeric purity, as Maropitant possesses two chiral centers. europa.eu The use of reference standards, including isotopically labeled versions like this compound, is integral to these analytical procedures, ensuring the final drug product meets the required safety and efficacy standards.
Table 2: Chemical Compound Information
| Compound Name |
|---|
| Maropitant |
| This compound |
| Maropitant citrate (B86180) |
| Maropitant citrate monohydrate |
| Maropitant Impurity 3 (2S,3S Isomer) |
| Maropitant Impurity 7 |
| trans-Maropitant |
| Maropitant (R,R Isomer) |
| 25-hydroxyvitamin D2 |
| 25-hydroxyvitamin D3 |
| 3-Epi-25OHD2 |
| 3-Epi-25OHD3 |
| Substance P |
| Chlorpromazine |
| Metoclopramide |
| Ondansetron |
| Aprepitant |
| Sevoflurane |
| Isoflurane |
Investigative Applications in Drug Disposition Research
Elucidation of Metabolic Pathways Using Deuterated Tracers
The incorporation of deuterium (B1214612) into the Maropitant (B1663616) molecule allows researchers to distinguish the administered drug and its metabolites from endogenous compounds, facilitating a clearer understanding of its metabolic journey. Stable isotope-labeled compounds like Maropitant-d3 are invaluable in drug development for studying pharmacokinetics and metabolic pathways. clearsynth.commedchemexpress.com
In vitro systems, such as liver microsomes, provide a controlled environment to study the initial steps of drug metabolism. The use of this compound in these systems helps in identifying the primary metabolites formed. Although direct studies citing the use of this compound in in vitro metabolism are not prevalent in the public domain, the methodology is a standard in drug metabolism research. The hepatic metabolism of Maropitant involves two primary cytochrome P450 (CYP) isoenzymes. zoetisus.com In dogs, these are CYP2D15 and CYP3A12, while in cats, CYP1A and CYP3A-related enzymes are responsible for its biotransformation. zoetisus.combioveta.eu The process mainly involves oxidation of the molecule. researchgate.net
In non-clinical in vivo studies, this compound can be administered to animal models to trace its distribution, metabolism, and excretion. This allows for the identification of metabolites in various biological matrices like plasma, urine, and feces. bioivt.com To date, twenty-one metabolites of Maropitant have been identified. dvm360.com The principal metabolite results from hydroxylation and is pharmacologically active. dvm360.com The use of stable isotope tracers is a key technique for assessing organ-specific and whole-body metabolism in vivo. nih.gov Urinary recovery of Maropitant and its main metabolite is minimal, indicating that hepatic clearance is the primary route of elimination. nih.gov
The metabolism of Maropitant is heavily reliant on cytochrome P450 enzymes. bioveta.eu In dogs, the metabolism is handled by two main isoenzymes: CYP3A12, which has a high capacity but low affinity for the drug, and CYP2D15, which has a low capacity but high affinity. dvm360.com In cats, the identified isoforms are CYP1A and CYP3A-related enzymes. bioveta.eu The involvement of these enzymes highlights the potential for drug-drug interactions and explains the non-linear pharmacokinetics observed at higher doses, where the metabolic pathways can become saturated. nih.gov
Table 1: Cytochrome P450 Isoforms Involved in Maropitant Metabolism
| Species | CYP450 Isoforms |
| Dogs | CYP3A12, CYP2D15 zoetisus.combioveta.eudvm360.com |
| Cats | CYP1A, CYP3A-related enzymes zoetisus.combioveta.eu |
In Vivo Tracer Studies (Non-Clinical) for Metabolite Identification
Assessment of Deuterium Isotope Effects on Pharmacokinetics
The substitution of hydrogen with deuterium can alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect. Studying these effects with this compound provides deeper insights into its pharmacokinetic profile. Deuteration has the potential to affect the pharmacokinetic and metabolic profiles of drugs. medchemexpress.com
The breaking of a carbon-deuterium bond typically requires more energy than breaking a carbon-hydrogen bond. This can lead to a slower rate of metabolism for deuterated compounds, potentially reducing metabolic clearance. nih.gov The systemic clearance of Maropitant is dose-dependent and primarily hepatic. researchgate.netnih.gov For instance, in dogs, the systemic clearance was reported to be 970, 995, and 533 mL/h.kg at intravenous doses of 1, 2, and 8 mg/kg, respectively, demonstrating non-linear kinetics. nih.gov The saturation of metabolic clearance mechanisms at higher doses leads to drug accumulation. nih.gov While specific data on the clearance rates of this compound versus non-deuterated Maropitant is not available, the principles of kinetic isotope effects suggest that a reduction in clearance is a plausible outcome.
The bioavailability of orally administered Maropitant is significantly lower than when administered subcutaneously, largely due to first-pass metabolism in the liver. researchgate.netnih.gov In dogs, the oral bioavailability is approximately 24% at a 2 mg/kg dose, whereas subcutaneous administration results in about 91% bioavailability. zoetisus.comnih.gov By potentially slowing down this first-pass metabolism, deuterium substitution in this compound could theoretically increase its oral bioavailability. immunomart.com The use of deuterated compounds to improve pharmacokinetic properties is an area of active research. immunomart.com
Table 2: Bioavailability of Maropitant in Dogs
| Route of Administration | Dose | Bioavailability |
| Oral | 2 mg/kg | 23.7% researchgate.netnih.gov |
| Oral | 8 mg/kg | 37% researchgate.net |
| Subcutaneous | 1 mg/kg | 90.7% researchgate.netnih.gov |
Alterations in Elimination Half-Life (Non-Clinical)
The elimination half-life (t½) of a drug is a key pharmacokinetic parameter that indicates the time required for its concentration in the body to be reduced by half. Non-clinical studies in various animal species are essential to understanding this parameter before a drug is used more widely. In these studies, this compound is indispensable for generating the reliable concentration-time data from which the half-life is calculated.
Research has shown that the elimination half-life of Maropitant varies depending on the species and the route of administration. For instance, in dogs, the apparent elimination half-life after a subcutaneous injection is approximately 7.75 to 8.84 hours. zoetis.co.zaeuropa.eu When administered orally to dogs, the half-life is shorter, recorded at 4.03 hours for a 2 mg/kg dose and 5.47 hours for an 8 mg/kg dose. europa.eunoahcompendium.co.uk
In other species, the half-life also differs significantly. Cats exhibit a much longer elimination half-life of approximately 16.8 hours following subcutaneous administration. europa.eueuropa.eu In New Zealand White rabbits, the terminal half-life was determined to be 10.4 hours after intravenous administration and 13.1 hours after subcutaneous administration. avma.orgavma.org Studies in horses have shown a terminal elimination half-life of 11.6 hours after repeated oral dosing. nih.gov The clearance of maropitant was found to be faster in orange-winged Amazon parrots compared to dogs and cats, but slower than in rabbits. avma.org These variations underscore the importance of species-specific pharmacokinetic investigations.
The accurate measurement of Maropitant in plasma samples over time, which allows for the calculation of these half-life values, relies on methods like liquid chromatography-mass spectrometry (LC-MS), where this compound is used as an internal standard to ensure precision. nih.gov
Table 1: Non-Clinical Elimination Half-Life of Maropitant in Various Species
| Species | Route of Administration | Elimination Half-Life (t½) | Reference(s) |
|---|---|---|---|
| Dog | Subcutaneous (1 mg/kg) | 8.84 hours | zoetis.co.zaeuropa.eueuropa.eu |
| Dog | Intravenous | ~5.8 hours | europa.eu |
| Dog | Oral (2 mg/kg) | 4.03 hours | noahcompendium.co.uk |
| Dog | Oral (8 mg/kg) | 5.47 hours | europa.eunoahcompendium.co.uk |
| Cat | Subcutaneous (1 mg/kg) | 16.8 hours | europa.eueuropa.eu |
| Cat | Intravenous (1 mg/kg) | Not specified, but longer than in dogs | ucdavis.edu |
| Rabbit | Intravenous (1 mg/kg) | 10.4 hours | avma.orgavma.org |
| Rabbit | Subcutaneous (1 mg/kg) | 13.1 hours | avma.orgavma.org |
| Horse | Oral (4 mg/kg, repeated) | 11.6 hours | nih.gov |
Differential Metabolism of Isomers and Related Compounds
Maropitant is a specific stereoisomer, with the chemical name (2S,3S)-2-Benzhydryl-N-(5-tert-butyl-2-methoxybenzyl) quinuclidin-3-amine. wikipedia.org The specific three-dimensional structure of this isomer is crucial for its selective and potent binding to the neurokinin-1 (NK1) receptor. wikipedia.org
The metabolism of a drug can be significantly influenced by its stereochemistry. Different isomers of the same compound can be metabolized at different rates and through different pathways by the same enzymes, leading to variations in their pharmacokinetic profiles and pharmacological activity.
While the metabolism of the active (2S,3S) isomer of Maropitant is well-documented, there is limited public information on the metabolic profiles of its other stereoisomers. Investigating the potential differences in metabolism between Maropitant's isomers would be a key area of research to fully understand its disposition. In such a study, this compound would be an essential analytical tool. If a mixture of isomers were administered, or if in-vivo conversion between isomers were suspected, stable isotope-labeled standards for each isomer, including a deuterated version of the primary (2S,3S) isomer like this compound, would be necessary to distinguish and accurately quantify each specific isomer and its metabolites in biological matrices.
Application in Comparative Metabolism Research Across Species (Non-Clinical)
Maropitant is primarily eliminated through hepatic metabolism, and the specific enzymes involved can differ between species. vettimes.com These differences are a prime example of why comparative metabolism research is vital in veterinary drug development. The use of this compound as an internal standard is critical in these studies to ensure that data collected from different species are accurate and comparable.
In dogs, Maropitant is metabolized in the liver by two main cytochrome P450 enzymes: CYP2D15 and CYP3A12. zoetis.co.zanoahcompendium.co.ukwikipedia.orgeuropa.eu Research suggests that CYP2D15 is a high-affinity, low-capacity enzyme, while CYP3A12 is a low-affinity, high-capacity enzyme. zoetisus.com Saturation of the high-affinity CYP2D15 at higher doses contributes to the non-linear pharmacokinetics observed for Maropitant in dogs. zoetisus.com
In cats, the metabolic pathway is different. The feline isoforms identified as responsible for the hepatic biotransformation of Maropitant are CYP1A and CYP3A-related enzymes. europa.euzoetisus.com This difference in metabolic enzymes likely contributes to the observed pharmacokinetic distinctions between dogs and cats, such as the longer half-life in felines. ucdavis.edu
In rabbits, it is known that Maropitant is cleared primarily by hepatic metabolism, but the specific P450 isoforms have not been as clearly detailed in available literature. vettimes.com However, pharmacokinetic studies show that clearance is higher in rabbits than in dogs and cats. avma.orgavma.org
These inter-species variations highlight the necessity of conducting specific metabolism studies for each target species. This compound enables researchers to confidently compare drug concentrations across these species, leading to a better understanding of how different animals process the compound and ensuring appropriate use. clearsynth.com
Table 2: Comparative Hepatic Metabolism of Maropitant in Non-Clinical Species
| Species | Primary Metabolic Enzymes (Cytochrome P450) | Key Findings | Reference(s) |
|---|---|---|---|
| Dog | CYP2D15 and CYP3A12 | Metabolism involves both high-affinity (CYP2D15) and low-affinity (CYP3A12) enzymes. Saturation of CYP2D15 can lead to non-linear kinetics. | zoetis.co.zanoahcompendium.co.ukwikipedia.orgeuropa.eu |
| Cat | CYP1A and CYP3A-related enzymes | Different enzymatic pathway compared to dogs, contributing to a longer elimination half-life. | europa.euzoetisus.com |
Maropitant D3 in Drug Discovery and Development Research Tools
Utilization in Pre-clinical Pharmacological Research
Preclinical research is a foundational stage in drug development, involving the assessment of a drug candidate's efficacy and safety in non-human subjects before it can be tested in humans. texilajournal.com In this context, Maropitant-d3, a labeled analogue of the neurokinin-1 (NK-1) receptor antagonist Maropitant (B1663616), is utilized strictly for research and development purposes. theclinivex.com Maropitant itself is known to block the pharmacological action of substance P, a key neurotransmitter involved in emesis and pain pathways. researchgate.netresearchgate.net
The non-deuterated form, Maropitant, has been shown to be effective against vomiting induced by various stimuli, including those acting on the central nervous system and peripherally. wikipedia.org Preclinical studies have explored its effectiveness in various animal models. For instance, in dogs, a subcutaneous dose of 1 mg/kg of Maropitant was found to be effective in preventing vomiting induced by apomorphine (B128758) and syrup of ipecac. fda.gov Such studies provide the basis for understanding the drug's mechanism and potential therapeutic applications.
This compound is employed in these early-stage investigations as a stable isotope-labeled internal standard (SIL-IS). acanthusresearch.com This allows for precise quantification of the parent drug, Maropitant, in biological samples, which is essential for pharmacokinetic and metabolism studies. acanthusresearch.com The use of SIL-IS, like this compound, is considered superior to using structurally related but non-isotopically labeled compounds as internal standards because they exhibit very similar chemical behavior to the analyte, leading to more accurate and reproducible results in bioanalytical methods. acanthusresearch.com
Screening Assays for Compound Stability and Interactions
The stability of a drug candidate and its potential to interact with other drugs are critical parameters evaluated during drug development. Deuterated compounds like this compound play a significant role in these screening assays.
The metabolic stability of a compound is a key determinant of its pharmacokinetic profile. wikipedia.org The substitution of hydrogen with deuterium (B1214612) can lead to a stronger chemical bond (C-D versus C-H), which can, in turn, slow down metabolic processes, an effect known as the kinetic isotope effect (KIE). wikipedia.org While this compound is primarily used as an internal standard, the principles of deuteration are applied to create novel drug candidates with improved metabolic stability. scirp.orgresearchgate.net For example, deuteration can make a drug more resistant to breakdown by cytochrome P450 enzymes, which are major players in drug metabolism. cdnsciencepub.com
Screening for drug-drug interactions is another crucial step. Human liver microsomes are often used in in-vitro assays to study a new drug's potential to inhibit or induce metabolic enzymes. nih.gov In these assays, a stable isotope-labeled compound like this compound can be used as an internal standard to accurately quantify the metabolism of other drugs in the presence of Maropitant, or vice-versa. nih.gov This helps in predicting potential drug-drug interactions in a clinical setting. The use of SIL-IS is particularly important for minimizing the "matrix effect" in LC-MS/MS analysis, where components of biological samples like plasma can interfere with the measurement of the analyte. kcasbio.com
Development of Quantitative Assays for Research Biomarkers
Quantitative assays are essential for measuring the concentration of drugs and their metabolites, as well as biomarkers, in biological fluids. This compound is a key reagent in the development of such assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). frontiersin.org
In these assays, this compound serves as an ideal internal standard. acanthusresearch.com Because it has a higher mass than Maropitant but nearly identical chemical properties, it co-elutes with the non-labeled drug during chromatography and experiences similar ionization effects in the mass spectrometer. acanthusresearch.comkcasbio.com This allows for highly accurate and precise quantification of Maropitant in complex matrices like plasma or urine. avma.orgavma.org The use of deuterated internal standards is a widely accepted practice for reducing variability and improving the reliability of LC-MS/MS data. kcasbio.com
For example, in a study to determine the concentration of Dextromethorphan (DXM) and its metabolite in dog urine, a deuterated internal standard (DXM-d3) was used to ensure the accuracy of the HPLC-MS-MS method. avma.orgavma.org Similarly, the development of quantitative assays for other drugs and biomarkers often relies on the availability of their stable isotope-labeled counterparts. frontiersin.orgpharmtech.com
| Analyte | Internal Standard | Analytical Technique | Matrix | Purpose |
|---|---|---|---|---|
| Maropitant | This compound | LC-MS/MS | Plasma, Urine | Pharmacokinetic studies |
| Dextromethorphan | Dextromethorphan-d3 | HPLC-MS-MS | Urine | Metabolism studies |
| Hydromorphone | d3-Hydromorphone | LC-MS/MS | Canine Plasma | Pharmacokinetic analysis |
| Vitamin D3 | d6-Vitamin D3 | LC-MS/MS | Human Plasma | Quantitative determination |
Role in Understanding Structure-Activity Relationships Through Isotopic Variation
The substitution of hydrogen with deuterium, while seemingly a minor change, can have a measurable impact on a drug's biological activity. This phenomenon, known as the kinetic isotope effect (KIE), provides a unique tool for understanding structure-activity relationships (SAR). wikipedia.org The KIE arises because the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond, making it more difficult to break. libretexts.org
If the breaking of a C-H bond is the rate-determining step in a drug's metabolism or its interaction with a target receptor, then replacing that hydrogen with deuterium can significantly alter the reaction rate. scirp.org This can lead to changes in the drug's pharmacokinetic profile, such as a longer half-life. wikipedia.org
Future Research Trajectories for Deuterated Maropitant Analogues
Exploration of Novel Deuteration Positions and Their Impact
The current Maropitant-d3 is labeled at a specific position, likely on a methyl group, for its utility as an analytical standard. Future research should systematically explore the synthesis and biological evaluation of Maropitant (B1663616) analogues with deuterium (B1214612) substitutions at various other positions on the molecule. The primary goal would be to modulate its metabolic fate selectively.
Strategic deuteration at known sites of cytochrome P450 (CYP450) enzyme-mediated metabolism could slow the rate of biotransformation. This could potentially lead to a deuterated Maropitant analogue with an extended half-life, potentially allowing for different administration regimens. Conversely, deuteration could be used to inhibit the formation of specific metabolites. As seen with other deuterated compounds like deuterated mitragynine (B136389) analogues, this approach can attenuate the production of potentially toxic metabolites while preserving the formation of active ones. google.comgoogle.com A comprehensive investigation would involve synthesizing a library of Maropitant analogues, each deuterated at a different metabolically susceptible site, and then assessing their metabolic profiles in vitro using liver microsomes from relevant species. google.com
Integration with Advanced Omics Technologies for Systems-Level Understanding
The use of stable isotope-labeled compounds is foundational to the field of "omics." Future studies could leverage this compound not just as a simple spike-in standard, but as a tracer in complex systems biology experiments. researchgate.net By administering this compound to cellular models or preclinical animal models, researchers can use mass spectrometry-based omics platforms (metabolomics, proteomics, lipidomics) to trace the drug's journey and its downstream effects with high precision.
In a metabolomics study, for instance, the deuterated label allows for the unambiguous identification of Maropitant-related metabolites against a complex background of endogenous small molecules. This would provide an unprecedentedly detailed map of its biotransformation. In proteomics, quantitative changes in protein expression following treatment with this compound could reveal novel mechanisms of action or off-target effects, contributing to a more holistic understanding of its physiological impact. researchgate.netepa.gov
Development of Multiplexed Assays Incorporating this compound
Modern veterinary and preclinical research benefits immensely from multiplexed assays, which allow for the simultaneous measurement of multiple analytes from a single, often volume-limited, sample. sigmaaldrich.com this compound is an ideal internal standard for the development of a quantitative, multiplexed liquid chromatography-mass spectrometry (LC-MS/MS) assay.
Such an assay could be designed to measure not only the concentration of Maropitant but also its key metabolites and relevant biomarkers associated with its therapeutic indications. For example, a panel could simultaneously quantify Maropitant, its primary metabolite, Substance P (the endogenous ligand for the NK-1 receptor), and potentially other neurotransmitters or inflammatory markers involved in emesis and pain pathways. nih.gov This would provide a rich dataset from a single analysis, enabling researchers to correlate pharmacokinetic profiles with pharmacodynamic responses more effectively.
Expanding Applications in Pre-clinical ADME (Absorption, Distribution, Metabolism, Excretion) Modeling
The use of deuterated compounds as tracers is a cornerstone of modern ADME studies. medchemexpress.com this compound can be employed in sophisticated preclinical models to build more accurate and predictive pharmacokinetic models. dntb.gov.ua A common advanced technique involves administering a "cassette" of the deuterated and non-deuterated drug through different routes (e.g., intravenous this compound and oral Maropitant). By analyzing the ratio of labeled to unlabeled drug in the bloodstream over time, researchers can determine absolute bioavailability with a single experiment in a single animal, reducing biological variability and animal use.
Furthermore, whole-body autoradiography studies using a radiolabeled version of Maropitant could be complemented by high-resolution mass spectrometry imaging using this compound. This would allow for precise localization and quantification of the drug and its metabolites in specific tissues and organs, providing a highly detailed picture of its distribution.
Methodological Advancements in Isotopic Analysis and Data Interpretation
The expanding use of this compound and other deuterated analogues in complex biological studies necessitates parallel advancements in analytical methodologies. High-resolution mass spectrometry (HRMS), such as Orbitrap or time-of-flight (TOF) technologies, is critical for separating the isotopic peaks of this compound from potential interferences from metabolites or endogenous molecules, ensuring accurate quantification.
Beyond instrumentation, there is a growing need for more sophisticated data interpretation software. This includes algorithms capable of automatically detecting, identifying, and quantifying drug metabolites based on the presence of the deuterium label. Advanced software can also perform metabolic flux analysis, using the isotopic enrichment data to model the dynamic flow of the drug through different metabolic pathways. These computational tools are essential for transforming the large, complex datasets generated by modern omics and ADME studies into meaningful biological insights.
Compound Names Mentioned
Q & A
Q. What gaps exist in understanding deuterium’s impact on Maropitant-d³’s blood-brain barrier (BBB) penetration?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
